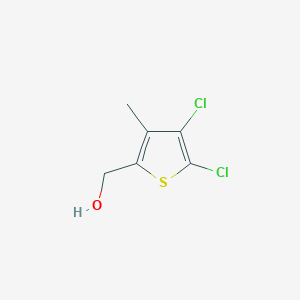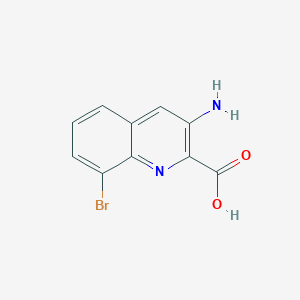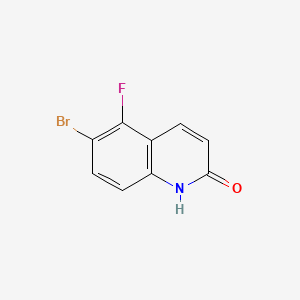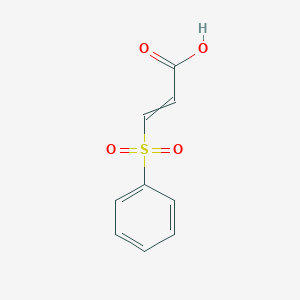
(4,5-Dichloro-3-methylthiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with a methanol group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-3-methylthiophen-2-yl)methanol typically involves the chlorination of 3-methylthiophene followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination: 3-methylthiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Methanol Introduction: The chlorinated product is then treated with a methanol reagent under basic conditions to introduce the methanol group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Large quantities of 3-methylthiophene are chlorinated using industrial chlorination equipment.
Methanol Addition: The chlorinated intermediate is then reacted with methanol in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dichloro-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of (4,5-Dichloro-3-methylthiophen-2-yl)aldehyde or (4,5-Dichloro-3-methylthiophen-2-yl)carboxylic acid.
Reduction: Formation of 3-methylthiophene or other reduced thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,5-Dichloro-3-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-3-methylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dichloro-2-methylthiophen-3-yl)methanol
- (4,5-Dichloro-3-methylthiophen-2-yl)ethanol
- (4,5-Dichloro-3-methylthiophen-2-yl)amine
Uniqueness
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methanol group on the thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar thiophene derivatives.
Propiedades
Fórmula molecular |
C6H6Cl2OS |
|---|---|
Peso molecular |
197.08 g/mol |
Nombre IUPAC |
(4,5-dichloro-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H6Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h9H,2H2,1H3 |
Clave InChI |
UAFJXGFSQWQVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)

![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)

